Trikendiol

Descripción

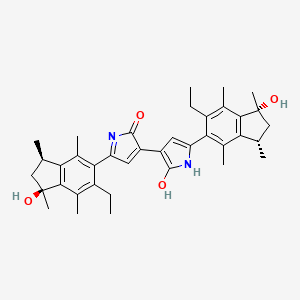

Structure

3D Structure

Propiedades

Fórmula molecular |

C38H46N2O4 |

|---|---|

Peso molecular |

594.8 g/mol |

Nombre IUPAC |

5-[(1S,3R)-6-ethyl-1-hydroxy-1,3,4,7-tetramethyl-2,3-dihydroinden-5-yl]-3-[5-[(1R,3S)-6-ethyl-1-hydroxy-1,3,4,7-tetramethyl-2,3-dihydroinden-5-yl]-2-hydroxy-1H-pyrrol-3-yl]pyrrol-2-one |

InChI |

InChI=1S/C38H46N2O4/c1-11-23-19(5)33-29(17(3)15-37(33,9)43)21(7)31(23)27-13-25(35(41)39-27)26-14-28(40-36(26)42)32-22(8)30-18(4)16-38(10,44)34(30)20(6)24(32)12-2/h13-14,17-18,39,41,43-44H,11-12,15-16H2,1-10H3/t17-,18+,37+,38-/m0/s1 |

Clave InChI |

VVTGUYHEFILMRL-KHRUTXNLSA-N |

SMILES |

CCC1=C(C2=C(C(CC2(C)O)C)C(=C1C3=CC(=C(N3)O)C4=CC(=NC4=O)C5=C(C6=C(C(=C5CC)C)C(CC6C)(C)O)C)C)C |

SMILES isomérico |

CCC1=C(C2=C([C@H](C[C@@]2(C)O)C)C(=C1C3=CC(=C(N3)O)C4=CC(=NC4=O)C5=C(C6=C(C(=C5CC)C)[C@@](C[C@H]6C)(C)O)C)C)C |

SMILES canónico |

CCC1=C(C2=C(C(CC2(C)O)C)C(=C1C3=CC(=C(N3)O)C4=CC(=NC4=O)C5=C(C6=C(C(=C5CC)C)C(CC6C)(C)O)C)C)C |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for Trikendiol and Its Derivatives

Historical Overview of Trikendiol Total Syntheses

The journey towards the total synthesis of trichothecanes began with their isolation and structural elucidation. Trichodiene, the volatile biosynthetic precursor to all trichothecanes, was identified as a key target. Early synthetic efforts in the late 1970s and early 1980s were marked by lengthy and often low-yielding routes. These initial forays, while not always practical, were crucial in establishing fundamental strategies for the construction of the core structure.

Pioneering work by chemists such as S. C. Welch and his group in the late 1970s laid the groundwork for future endeavors. Their approaches often involved multi-step sequences to assemble the requisite carbocyclic framework, followed by functional group manipulations to install the necessary oxygenation and stereocenters. These early syntheses, though arduous, demonstrated the feasibility of constructing such complex molecules in the laboratory and highlighted the significant stereochemical hurdles that needed to be overcome.

A significant milestone in the field was the development of more convergent and stereocontrolled syntheses. Over the years, numerous research groups have contributed to the arsenal of synthetic strategies, each refining and improving upon previous work. These efforts have culminated in more efficient and elegant total syntheses of various trichothecanes, including anguidine and T-2 toxin. The historical progression of these syntheses showcases the evolution of organic synthesis as a field, with the introduction of new reagents, reactions, and strategic concepts.

| Key Historical Syntheses | Year | Key Features |

| Welch Synthesis of (±)-Trichodiene | 1979 | One of the earliest total syntheses, established a foundational route. |

| Trost Synthesis of (±)-Trichodiene | 1982 | Utilized a palladium-catalyzed cycloaddition strategy. |

| Still Synthesis of (±)-Trichodiene | 1983 | Employed a stereocontrolled intramolecular Diels-Alder reaction. |

| Gilbert's Enantioselective Synthesis of (-)-Trichodiene | 1993 | A significant step towards the asymmetric synthesis of trichothecanes. |

Advanced Synthetic Approaches to the this compound Skeleton

As the field of organic synthesis matured, so did the strategies for tackling the trichothecane skeleton. Modern approaches have increasingly focused on efficiency, atom economy, and stereocontrol, often employing powerful cascade reactions, radical cyclizations, and catalytic transformations to rapidly build molecular complexity.

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, have proven to be particularly powerful in the synthesis of complex natural products like Trichodiol. These elegant strategies allow for the rapid construction of multiple rings and stereocenters in a single operation, significantly shortening synthetic sequences. For instance, a carefully designed substrate can undergo a cascade of cyclizations to form the intricate tricyclic core of the trichothecanes in a biomimetic fashion. Tandem reactions, which involve two or more sequential reactions carried out in a single pot, have also been instrumental in streamlining the synthesis of key intermediates.

Radical cyclizations have emerged as a robust tool for the formation of five- and six-membered rings, making them well-suited for constructing the carbocyclic framework of Trichodiol. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. Synthetic chemists have cleverly employed radical-mediated cyclizations to forge key carbon-carbon bonds within the trichothecane skeleton with high levels of stereocontrol. The ability to generate radical intermediates from a variety of precursors has provided flexibility in the design of synthetic routes.

The advent of modern catalysis has revolutionized organic synthesis, and the synthesis of Trichodiol and its derivatives has greatly benefited from these advances. Transition-metal catalysis, for example, has been employed for a variety of transformations, including cross-coupling reactions to build key fragments and cyclization reactions to form the carbocyclic core. Organocatalysis has also played a significant role, enabling enantioselective transformations that are crucial for the synthesis of optically pure trichothecanes. The use of catalytic methods not only improves the efficiency and selectivity of individual steps but also opens up new avenues for synthetic design.

Formal Syntheses and Stereocontrolled Methodologies for this compound Analogs

The development of stereocontrolled methodologies has been paramount in the synthesis of Trichodiol analogs. Given the numerous stereocenters present in the trichothecane skeleton, precise control over stereochemistry is essential. Modern synthetic methods, such as substrate-controlled and catalyst-controlled reactions, have enabled the selective formation of desired stereoisomers. This level of control is not only crucial for the synthesis of the natural products themselves but also for the preparation of a diverse range of analogs for structure-activity relationship (SAR) studies.

| Methodology | Description | Application in Trichodiol Synthesis |

| Intramolecular Diels-Alder Reaction | A powerful cycloaddition reaction for the formation of six-membered rings. | Construction of the AB-ring system of the trichothecane core with high stereocontrol. |

| Nozaki-Hiyama-Kishi Reaction | A chromium-mediated coupling of an aldehyde with a vinyl or aryl halide. | Formation of key carbon-carbon bonds in the synthesis of advanced intermediates. |

| Sharpless Asymmetric Epoxidation | An enantioselective method for the epoxidation of allylic alcohols. | Introduction of the crucial epoxide functionality with high enantioselectivity. |

Semisynthetic Routes and Analog Preparation

Semisynthesis, which involves the chemical modification of a readily available natural product, offers a practical approach to the preparation of Trichodiol analogs. By starting with a naturally occurring trichothecane, chemists can access a wide variety of derivatives through targeted chemical transformations. This strategy is particularly useful for exploring the SAR of the trichothecane family, as it allows for the systematic modification of different parts of the molecule. The preparation of analogs with modified side chains, altered oxygenation patterns, and different functional groups has provided valuable insights into the structural features required for biological activity.

Comprehensive Structural Elucidation and Stereochemical Assignment of Trikendiol

Modern Spectroscopic Techniques in Trikendiol Characterization

Spectroscopic techniques play a crucial role in the initial characterization and structural determination of organic molecules. researchgate.netnih.govkaust.edu.saclariant.comnorthwestern.edu For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD) have been instrumental in providing key structural information. researchgate.netnih.govkaust.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule. nih.govclariant.comnorthwestern.edu By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, researchers can deduce the types of protons and carbons present and their neighboring environments. nih.govclariant.com Two-dimensional NMR techniques, such as COSY, NOESY, HSQC, and HMBC, provide information about coupling between nuclei and through-space interactions, allowing for the mapping of the molecular skeleton and the assignment of resonances to specific atoms. nih.gov

For compounds related to this compound, such as trikentramides, detailed 1D and 2D NMR analyses, including COSY, NOESY, HSQC, and HMBC spectra, have been crucial in establishing their planar chemical structures and relative configurations. nih.govscispace.com For instance, the analysis of NMR spectra of trikentramides allowed for the assignment of signals corresponding to features like methyl doublets, methines, and diastereotopic methylene (B1212753) groups, providing insights into the cyclopentane (B165970) ring system. nih.gov

While specific detailed NMR data for this compound itself were not extensively found in the search results, the principle of using comprehensive NMR analysis for structural connectivity is well-established for related compounds from the same natural source. nih.govscispace.com

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern, which can help in piecing together structural subunits. clariant.comnorthwestern.edu High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. clariant.comnih.gov Fragmentation analysis in MS/MS experiments involves breaking the molecule into smaller, charged fragments and measuring their mass-to-charge ratios, yielding clues about the presence of specific functional groups and the connectivity of atoms. clariant.com

For this compound and related compounds, mass spectrometry has been used to determine their molecular formulas. researchgate.netnih.govnih.gov For example, HR-ESI-MS was used to determine the molecular formula of a related compound as C₃₀H₂₆O₉. nih.gov The molecular weight of this compound is reported as 594.8 g/mol .

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. researchgate.netnih.govpurechemistry.orgnih.govspectroscopyasia.com ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. purechemistry.orgspectroscopyasia.com The resulting ECD spectrum, with its characteristic Cotton effects (bands of positive or negative absorption), is sensitive to the three-dimensional arrangement of atoms around chiral centers. researchgate.netnih.govpurechemistry.orgnih.govspectroscopyasia.com

Comparing experimental ECD spectra with computationally calculated ECD spectra for possible stereoisomers is a common approach to assign absolute configuration. researchgate.netnih.govpurechemistry.orgnih.govspectroscopyasia.com This involves calculating the ECD spectra of different enantiomers and comparing them to the measured spectrum to find the best match in terms of the signs and intensities of the Cotton effects. purechemistry.orgnih.govspectroscopyasia.com

For trikentrin-like cyclopentanoindoles, including analogs of trikentrins, herbindoles, and trikentramides, assignment of absolute configurations has been achieved largely by comparative analysis of specific rotation, calculated and measured ECD, and exploiting van't Hoff's principle of optical superposition. researchgate.netnih.gov The absolute configuration at specific chiral centers has been determined using a combination of techniques, including ECD. researchgate.netnih.gov For instance, the configuration of a chiral center at C-7 in a related compound was determined by comparing the experimental ECD spectrum with calculated spectra. researchgate.net

Crystallographic Studies of this compound and its Related Scaffolds

X-ray crystallography is a definitive method for determining the precise three-dimensional structure of a molecule, including the absolute configuration, provided that suitable crystals can be obtained. kaust.edu.saescholarship.orgpurechemistry.orgspectroscopyasia.comnih.govspectroscopyeurope.com This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to reconstruct the electron density map of the molecule. purechemistry.orgnih.gov

While direct crystallographic studies of this compound itself were not prominently found in the search results, X-ray diffraction techniques have been used to characterize related compounds from Trikentrion loeve, such as trikentramine. escholarship.org For other chiral molecules, X-ray crystallography, particularly using anomalous dispersion, is a common method for independent determination of absolute configuration. purechemistry.orgspectroscopyasia.comnih.govspectroscopyeurope.com The absolute configuration of enantiomers has been identified using X-ray crystallographic techniques. nih.gov

Crystallographic data of related scaffolds can provide valuable reference points and confirmation for structural assignments made by spectroscopic methods.

Integration of Advanced Spectroscopic and Computational Data for Structural Proof

The complete structural elucidation and stereochemical assignment of a complex molecule like this compound often requires the integration of data from multiple spectroscopic techniques and computational methods. researchgate.netnih.govpurechemistry.orgnih.govacdlabs.com NMR and MS data provide the fundamental structural framework and molecular formula. nih.govclariant.comnorthwestern.eduacdlabs.com ECD, often combined with computational chemistry calculations (such as Density Functional Theory, DFT), is crucial for determining the absolute configuration of chiral centers. researchgate.netnih.govpurechemistry.orgnih.govspectroscopyasia.com

Computational methods, such as DFT calculations, can be used to predict spectroscopic parameters (e.g., NMR shifts, ECD spectra) for proposed structures and stereoisomers. purechemistry.orgnih.govspectroscopyasia.com Comparing these calculated data with experimental results allows researchers to validate the proposed structure and stereochemistry. purechemistry.orgnih.govspectroscopyasia.com Software suites are available that integrate NMR and MS data for computer-assisted structure elucidation, generating and ranking candidate structures based on spectroscopic data. acdlabs.com

The process of structural proof involves a convergent analysis of all available data. wikipedia.orgwikipedia.orgyoutube.com Consistency between NMR, MS, ECD, and potentially crystallographic data (from related compounds) provides strong evidence for the assigned structure and stereochemistry. researchgate.netnih.govkaust.edu.saescholarship.orgpurechemistry.orgnih.gov The assignment of absolute configuration, in particular, often relies on the agreement between experimental ECD spectra and computationally predicted spectra for a specific enantiomer. researchgate.netnih.govpurechemistry.orgnih.govspectroscopyasia.com

Theoretical and Computational Chemistry of Trikendiol

Quantum Chemical Characterization of Trikendiol's Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental tools for characterizing the electronic structure of molecules like this compound. These calculations provide insights into the distribution of electrons, molecular orbitals, and electrostatic potential, which are crucial for understanding reactivity and properties. DFT has been applied in the study of related indole (B1671886) alkaloids from Trikentrion sponges to confirm structural assignments.

Analysis of Molecular Orbitals (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding a molecule's electronic structure and predicting its reactivity. The HOMO represents the electron-donating orbital, while the LUMO represents the electron-accepting orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and can be related to its electronic excitation properties.

While specific HOMO and LUMO energy values or orbital visualizations for this compound were not detailed in the search results, FMO studies have been performed using DFT for other compounds to validate bioactivity and understand electron-donating and accepting tendencies. For related trikentramide compounds, mapping the LUMO onto the electron density surface helped explain observed spectroscopic properties, indicating regions of relatively low electron density. This demonstrates the utility of FMO analysis in understanding the electronic distribution within this class of marine indole alkaloids.

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution within a molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack. The MESP surface depicts the potential energy of a proton at various points around the molecule, with negative regions indicating areas of high electron density (prone to electrophilic attack) and positive regions indicating areas of low electron density (prone to nucleophilic attack).

MESP calculations have been utilized in theoretical studies of various compounds to identify highly reactive regions and assess chemical stability. Although specific MESP mapping for this compound was not found in the provided snippets, this technique, when applied to this compound, would help predict its reactive sites and potential interactions with other molecules, including biological targets. DFT methods, such as B3LYP with appropriate basis sets, are commonly used for MESP calculations.

Computational Spectroscopic Parameter Prediction (e.g., DFT-GIAO NMR, ECD)

Computational prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra, is a powerful tool for confirming the structures and absolute configurations of natural products. DFT calculations, often coupled with the Gauge-Including Atomic Orbital (GIAO) method for NMR chemical shifts, have become indispensable in natural product chemistry for supporting experimental data and resolving structural ambiguities.

For related trikentrin-like cyclopentanoindoles and trikentramides, computational methods, including DFT-aided ECD and NMR calculations, were used for absolute structural assignment and confirmation of relative configurations. The accuracy of predicted NMR chemical shifts is often enhanced by considering the Boltzmann-weighted average of values obtained for different low-energy conformers of the molecule. Computational ECD spectroscopy is particularly useful for assigning the absolute configuration of chiral molecules by comparing calculated spectra with experimental ones. These computational approaches have been successfully applied to confirm the stereochemistry of related compounds isolated from Trikentrion sponges. While detailed calculated NMR or ECD data specifically for this compound were not provided, the successful application of these methods to closely related structures suggests their potential for the comprehensive spectroscopic characterization of this compound.

Conformational Analysis and Energetic Landscape Studies of this compound

Understanding the conformational preferences and the energetic landscape of a flexible molecule is crucial for accurately predicting its properties and reactivity, as different conformers can contribute differently to observable properties. Conformational analysis involves exploring the potential energy surface of a molecule to identify stable conformers and their relative energies.

Molecular mechanics methods, such as MMFF94, are often used for initial conformational searches to generate a diverse set of low-energy conformers, which are then typically refined using DFT calculations. The relative energies of these conformers, often determined at a higher level of theory, are used to calculate Boltzmann distributions, which are essential for obtaining accurate averaged properties, such as calculated NMR shifts or optical rotation values. Conformational analysis using MMFF94 and DFT has been reported for related herbindoles to derive their lowest energy conformations. While a detailed conformational analysis specifically for this compound's energetic landscape was not found, such studies are a prerequisite for accurate computational spectroscopic predictions and molecular modeling of its interactions.

Molecular Modeling for Structure-Activity Relationship (SAR) Insights

Molecular modeling techniques are valuable for gaining insights into the relationship between a molecule's structure and its biological activity (SAR). By studying the three-dimensional structure, electronic properties, and potential interactions of a molecule with biological targets, computational methods can help explain observed activities and guide the design of new, more potent analogs. This compound has been reported to exhibit anti-HIV-1 activity.

In silico prediction strategies, including molecular docking studies, are employed to investigate the binding interactions between small molecules and target proteins. These studies can predict binding affinities and identify key interactions at the molecular level. While specific molecular modeling or docking studies detailing the interaction of this compound with its anti-HIV-1 target were not provided in the search results, such computational approaches are commonly applied to understand the mechanism of action of bioactive natural products and to explore SAR. For instance, molecular docking studies have been performed for other compounds to support their inhibitory activity against enzymes like alpha-amylase and alpha-glucosidase, and molecular dynamics simulations have been used to study protein-ligand complexes. Applying similar molecular modeling techniques to this compound could provide valuable insights into the structural features responsible for its anti-HIV-1 activity and potentially inform the design of related antiviral agents.

Biosynthetic Pathways and Precursor Studies of Trikendiol

Elucidation of Proposed Trikendiol Biosynthetic Routes

A primary biosynthetic hypothesis proposed for the trikentrin-herbinole family of compounds, which includes this compound, suggests a polyketide synthase (PKS) mechanism initiated by a pyrrole-carboxylic thioester. researchgate.netnih.govescholarship.org This hypothesis is based on the structural alignment of this compound with other members of this family, such as trikentramine and cis-trikentrin A. nih.govescholarship.org The proposed route involves the oxidative modification of proline to a hypothetical pyrrole-2-carboxylic acid, which then serves as a starter unit for ketide chain elongation using malonate (acetate) or methylmalonate (propionate) units. nih.gov This contrasts with the biosynthesis of many marine indole (B1671886) alkaloids, which are derived from tryptophan. nih.govnih.govnih.gov

Role of Polyketide Synthase Pathways in this compound Formation

The proposed polyketide origin of this compound highlights the potential involvement of polyketide synthases. researchgate.netnih.govescholarship.org PKS enzymes are responsible for synthesizing a diverse array of natural products through the iterative condensation of acyl-CoA extender units, such as malonyl-CoA and methylmalonyl-CoA. While the specific PKS machinery involved in this compound biosynthesis has not been fully characterized genetically or enzymatically, the structural features of this compound are consistent with the products of a PKS pathway. The incorporation of acetate (B1210297) or propionate (B1217596) units, as suggested by the hypothesis, is a hallmark of polyketide biosynthesis. nih.gov Research into marine natural product biosynthesis has increasingly utilized genetic tools, including metagenomic analyses and bioinformatics, to identify biosynthetic gene clusters, including those for PKSs, in marine organisms and their microbial symbionts. nih.govmdpi.com

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

Although detailed enzymatic steps and specific intermediates in the biosynthesis of this compound are not extensively documented, the proposed polyketide pathway implies a series of enzymatic transformations. These would likely include chain initiation by the pyrrole-carboxylic thioester, iterative chain elongation by ketide synthases, and subsequent modifications such as cyclization, reduction, oxidation, and potentially methylation or hydroxylation, catalyzed by various tailoring enzymes. nih.gov The formation of the fused cyclopentane (B165970) ring is a key step that would involve a specific cyclization event within the polyketide chain. While not specific to this compound, studies on other natural product biosynthetic pathways, including those involving PKSs, demonstrate the crucial role of enzymatic control over reactive intermediates to achieve specific product structures and stereochemistry. nih.govnih.gov Identifying and characterizing the enzymes involved in these steps, particularly those responsible for the cyclization and functionalization of the polyketide intermediate, would be critical to fully understanding this compound biosynthesis.

Comparative Biosynthetic Analysis with Related Marine Indole Alkaloids

Comparing the proposed biosynthesis of this compound with that of related marine indole alkaloids reveals distinct differences. Many marine indole alkaloids are derived from tryptophan, with the indole ring originating from this amino acid precursor. nih.govnih.govnih.gov Examples include simple indole alkaloids and prenylated indoles, which arise from modifications of tryptophan or indole. nih.govnih.govresearchgate.net In contrast, the hypothesis for this compound suggests a pyrrole-carboxylic acid starter unit and a polyketide chain, indicating a convergent pathway to the indole ring system or a different origin altogether. nih.gov The fused carbocyclic ring system in this compound is also less common among tryptophan-derived marine indole alkaloids, further supporting a distinct biosynthetic route. Comparative genomic and enzymatic studies of organisms producing this compound and other marine indole alkaloids could provide valuable insights into the evolutionary origins and diversification of these compound classes.

Molecular Biological Investigations of Trikendiol S Activity

Mechanistic Exploration of Antiviral Activity (e.g., HIV-1 Inhibition)

Exploring the antiviral mechanisms of compounds like Trikendiol involves identifying how they interfere with the viral life cycle or modulate host cellular responses to infection. For instance, research into HIV-1 inhibition mechanisms has revealed various strategies employed by antiviral agents. Some compounds target specific viral proteins essential for replication, while others modulate host cellular pathways that the virus exploits or that are involved in the host's antiviral defense. frontiersin.orgfrontiersin.orgmdpi.complos.org

Mechanistic studies often delve into the specific steps of viral replication that are affected, such as entry, reverse transcription, integration, assembly, or budding. plos.org Understanding these mechanisms is crucial for developing effective antiviral therapies and overcoming potential resistance. frontiersin.org

Identification of Molecular Targets (e.g., Viral Enzymes, Cellular Pathways)

Identifying the precise molecular targets of this compound is a key aspect of understanding its biological activity. In the context of antiviral action, potential targets can include viral enzymes, such as reverse transcriptase, proteases, or integrases, which are critical for viral replication. nih.govkaust.edu.sa Alternatively, a compound might target host cellular proteins or pathways that are essential for viral entry, replication, or assembly. frontiersin.orgmdpi.comnih.govfrontiersin.org

For example, some antiviral strategies focus on host restriction factors or cellular pathways like NF-κB signaling, which can influence viral transcription. frontiersin.orgfrontiersin.orgnih.gov Targeting host factors can potentially offer a higher genetic barrier to the development of resistance compared to targeting rapidly mutating viral proteins. frontiersin.org

While specific molecular targets for this compound's potential antiviral activity are subject to ongoing research, the general approaches to target identification involve a combination of biochemical, genetic, and cell-based methods.

In Vitro Biochemical Assays for Target Engagement

In vitro biochemical assays are fundamental tools for assessing the direct interaction between a compound and its suspected molecular target, as well as quantifying the compound's effect on target activity. sygnaturediscovery.combellbrooklabs.com These assays are designed to measure specific biochemical events, such as enzyme activity, protein-protein interactions, or ligand binding, in a controlled laboratory setting. medinadiscovery.comchemicalprobes.orgnih.gov

For investigating potential inhibition of viral enzymes, biochemical assays might measure the enzyme's catalytic activity in the presence and absence of this compound. For example, a reverse transcriptase assay would quantify the synthesis of DNA from an RNA template, while a protease assay would measure the cleavage of a specific protein substrate. kaust.edu.sa

Biochemical assays can provide quantitative data on compound potency (e.g., IC50 values), affinity, and mechanism of inhibition (e.g., competitive, non-competitive). bellbrooklabs.comchemicalprobes.org This information is vital for establishing structure-activity relationships and guiding the optimization of compounds. sygnaturediscovery.combellbrooklabs.com

Examples of biochemical assay types include:

Enzyme activity assays (e.g., using spectroscopic or fluorescent detection methods) bellbrooklabs.commedinadiscovery.com

Binding assays (e.g., using techniques like surface plasmon resonance or isothermal titration calorimetry)

Protein-protein interaction assays (e.g., using methods like FRET or AlphaScreen) medinadiscovery.com

Data from such assays, if available for this compound, would typically be presented in tables showing the compound's effect on the activity of specific enzymes or the strength of its interaction with potential targets.

Analysis of Other Observed Biological Activities at a Cellular Level (e.g., Antimicrobial, Cytotoxic Effects)

Beyond antiviral effects, this compound may exhibit other biological activities at the cellular level, such as antimicrobial or cytotoxic effects. Analysis of these activities involves studying how the compound impacts the viability, growth, and function of various cell types, including microbial cells or cancer cells. openbiotechnologyjournal.comnajah.edunih.govnih.govmdpi.com

Cellular assays are used to determine the concentration at which this compound inhibits microbial growth or reduces the viability of specific cell lines. openbiotechnologyjournal.comnih.govmdpi.com These studies can provide insights into the spectrum of activity and the potency of the compound against different pathogens or cancer types. najah.edunih.gov

Cellular and Subcellular Modulations

Investigating the cellular and subcellular modulations induced by this compound involves examining the changes that occur within cells upon exposure to the compound. This can include alterations in cell morphology, cell cycle progression, induction of apoptosis or other forms of cell death, and effects on specific organelles or cellular structures. openbiotechnologyjournal.com

For instance, studies on cytotoxic compounds often assess their ability to induce apoptosis, a programmed cell death pathway, which is a desirable mechanism for anticancer agents. openbiotechnologyjournal.com Techniques such as flow cytometry, microscopy, and Western blotting can be used to detect markers of apoptosis or other cellular changes.

Furthermore, this compound might affect specific cellular pathways involved in proliferation, metabolism, or stress responses. frontiersin.org Understanding these modulations helps to build a comprehensive picture of how the compound affects cellular homeostasis and function.

Ligand-Receptor Interaction Studies

Ligand-receptor interaction studies are crucial for understanding how a compound initiates a biological response by binding to specific cellular receptors. escholarship.orgencyclopedia.pubnih.govnih.gov These interactions can occur on the cell surface or within the cell and often trigger downstream signaling cascades that lead to observed cellular effects. escholarship.orgnih.gov

Techniques used in ligand-receptor studies can include:

Radioligand binding assays to measure the affinity of this compound for a specific receptor.

Functional assays that measure the activation or inhibition of a receptor-mediated signaling pathway.

Structural studies (e.g., X-ray crystallography or cryo-EM) to visualize the binding mode of this compound to its receptor.

Identifying the specific receptors that this compound interacts with is essential for understanding its mechanism of action and predicting potential off-target effects. escholarship.orgnih.gov

Development of Chemical Probes for Biological Target Validation

Chemical probes are small molecules used as research tools to selectively perturb the function of a specific protein target in cells or organisms. opentargets.orgthermofisher.comnih.gov They are invaluable for validating the role of a molecular target in a biological process or disease phenotype. opentargets.orgthermofisher.comnih.govsitoolsbiotech.com

Developing a chemical probe for this compound, or a related compound, would involve synthesizing a highly potent and selective molecule that mimics the biological activity of this compound against a suspected target. chemicalprobes.orgopentargets.org These probes are typically designed with high affinity for the target and minimal off-target activity to ensure that observed biological effects are directly attributable to modulating the intended target. chemicalprobes.orgopentargets.orgnih.gov

Chemical probes can be used in various experiments, including:

Target engagement studies in cells to confirm that the compound binds to the target in a cellular environment. chemicalprobes.org

Phenotypic assays to assess the consequences of target modulation on cellular behavior. thermofisher.com

Studies to delineate downstream signaling pathways affected by target modulation.

The development and use of high-quality chemical probes are critical steps in the target validation process and contribute significantly to understanding the biological function of a target and its potential as a therapeutic intervention point. thermofisher.comnih.govsitoolsbiotech.com

Structure-Activity Relationship (SAR) Studies for Biological Function

This compound is a natural product, specifically an unusual red pigment, isolated from the marine sponge Trikentrion loeve. Research has indicated that this compound possesses biological activity, notably demonstrating anti-HIV-1 effects in a CEM-4 cell infection assay, which measures the inhibition of the cytopathogenic effect of the virus. nih.govkaust.edu.sa

Structure-Activity Relationship (SAR) studies are a fundamental aspect of medicinal chemistry aimed at understanding how modifications to the chemical structure of a compound influence its biological activity. These studies typically involve synthesizing or isolating analogs of a lead compound and evaluating their biological effects to identify which functional groups, structural motifs, and stereochemical features are critical for activity and potency.

Understanding the precise SAR of this compound would typically involve synthesizing or isolating a series of analogs with targeted modifications to different parts of the molecule (e.g., the polycyclic ether core, the indole (B1671886) moiety, hydroxyl groups, methyl substituents) and then testing each analog in relevant biological assays to quantify the change in activity. Such studies are crucial for optimizing potency, improving selectivity, and understanding the mechanism of action. The absence of detailed published SAR data for this compound itself limits the ability to discuss specific structural features essential for its observed anti-HIV-1 activity based on the current literature search.

Advanced Research Perspectives and Future Directions for Trikendiol Studies

Innovations in Trikendiol Analog Design and Synthesis

The structural complexity of this compound and its related compounds, such as the trikentrin and trikentramide families, presents both challenges and opportunities for synthetic chemists. Research into the total synthesis of these marine indole (B1671886) alkaloids has yielded various strategies to construct their characteristic cyclopenta[g]indole core nih.govmit.eduresearchgate.netdigitellinc.com. Approaches have included tandem benzannulation-cyclization strategies and methods utilizing indole aryne cycloaddition mit.edudigitellinc.com. These synthetic endeavors not only provide access to the natural products themselves but also lay the groundwork for the design and synthesis of novel analogs with potentially improved properties.

The synthesis of this compound analogs can explore modifications to the indole ring, the fused cyclopentane (B165970) moiety, and the attached substituents. Such modifications aim to probe structure-activity relationships, enhance potency, improve pharmacokinetic profiles, or introduce new biological activities. The development of efficient and scalable synthetic routes, including asymmetric syntheses, is crucial for generating diverse libraries of this compound-inspired compounds for comprehensive biological evaluation digitellinc.com. The reported total syntheses of related trikentrins and herbindoles demonstrate the feasibility of preparing these complex scaffolds and their antipodes nih.govdigitellinc.com. Continued innovation in synthetic methodology, including the use of novel catalytic reactions and protecting-group-free approaches, will be key to accelerating the discovery and development of new this compound analogs digitellinc.com.

Applications of Advanced Machine Learning in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly transforming natural product research, offering powerful tools to expedite various stages of discovery and development nih.govmit.edunih.govcapes.gov.bracs.org. While specific applications of ML to this compound research are not widely reported in the immediate literature, the documented uses of ML in marine natural product studies highlight significant future opportunities mit.edunih.govacs.org.

ML algorithms can be applied to predict the biological activity and pharmacokinetic properties of potential this compound analogs based on their structural features nih.govcapes.gov.br. This allows for in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and biological testing, thereby reducing the time and cost associated with traditional high-throughput screening nih.govcapes.gov.br. Furthermore, ML can assist in the challenging task of structure elucidation of new this compound-like compounds isolated from marine sources by analyzing spectroscopic data such as NMR and Mass Spectrometry mit.edunih.gov. Predictive modeling can also be employed to understand potential off-target effects or predict toxicity profiles early in the research process nih.gov. The integration of ML into this compound research pipelines holds the potential to significantly accelerate the identification of potent and selective derivatives.

Unexplored Biosynthetic Engineering Opportunities

This compound is isolated from marine sponges, specifically Trikentrion loeve mit.eduresearchgate.netnih.govresearchgate.net. Understanding the biosynthetic pathway of this compound in its native producer is a critical step towards exploring biosynthetic engineering opportunities. While the complete pathway remains to be fully elucidated, a biosynthetic hypothesis for the related trikentrin-herbindole family has been proposed, suggesting a mechanism initiated by a pyrrole-carboxylic thioester involving polyketide synthase machinery nih.gov.

Biosynthetic engineering offers an alternative or complementary approach to chemical synthesis for producing complex natural products and novel analogs psu.eduwikipedia.orgnih.gov. By identifying the genes and enzymes involved in this compound biosynthesis, researchers could potentially:

Enhance Production: Engineer the native sponge or associated microorganisms (if the sponge-associated microbes are the true producers) to increase the yield of this compound.

Produce Analogs: Modify biosynthetic enzymes or introduce genes from other pathways to generate novel, non-natural this compound analogs through combinatorial biosynthesis psu.edunih.gov.

Reconstitute Pathways: Transfer the identified biosynthetic gene cluster into a more tractable heterologous host organism, such as bacteria or yeast, for controlled and scalable production wikipedia.orgresearchgate.net.

Challenges in this area include the difficulty in culturing marine sponges and identifying the specific symbiotic microorganisms responsible for natural product biosynthesis. However, advancements in genomics, metagenomics, and synthetic biology are providing new tools to overcome these hurdles, opening exciting avenues for the sustainable and diversified production of this compound and its derivatives through biological routes.

Identification of Novel Biological Roles and Pathways (mechanistic, non-clinical)

This compound has been reported to exhibit anti-HIV-1 activity, specifically demonstrating an inhibitory effect on the cytopathic effect induced by the virus in a CEM-4 cell assay researchgate.netresearchgate.netescholarship.orgresearchgate.net. This finding highlights a significant non-clinical biological role. However, the precise mechanism of this antiviral activity has not been fully elucidated. Future research should focus on detailed mechanistic studies to understand how this compound interferes with the HIV-1 replication cycle. Potential targets could include viral enzymes (e.g., reverse transcriptase, protease, integrase) or host cellular factors essential for viral entry or replication nih.gov.

Beyond its reported anti-HIV activity, this compound and its structural relatives may possess other unexplored biological properties. Research on other marine indole alkaloids has revealed diverse activities, including antibacterial, cytotoxic, and effects on human enzymes and receptors escholarship.org. For instance, related dragmacidins have been shown to inhibit Ser-Thr phosphatases escholarship.org. Investigating whether this compound shares these or other biological activities through targeted screening and phenotypic assays could uncover novel therapeutic potentials. Furthermore, exploring this compound's interactions with various biological pathways using techniques like pathway profiling or target deconvolution could reveal previously unknown mechanisms of action and broaden the understanding of its biological landscape in a non-clinical context.

Q & A

Q. What are the established protocols for synthesizing Trikendiol, and how can researchers ensure reproducibility in preclinical studies?

Methodological Answer: Follow NIH guidelines for reporting experimental conditions, including reagent purity, reaction temperatures, and solvent systems . Reproducibility requires meticulous documentation of synthesis steps (e.g., catalyst use, purification methods) and adherence to preclinical checklists during manuscript submission. Cross-validate results using independent replication by lab members .

Q. How should researchers characterize this compound’s structural and physicochemical properties to validate its identity?

Methodological Answer: Employ spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic methods (HPLC) to confirm molecular structure. Compare results with published spectral databases. Use differential scanning calorimetry (DSC) for thermal stability analysis. Cross-reference findings with crystallographic data if available .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Design dose-response experiments using cell viability assays (e.g., MTT, ATP luminescence) and enzyme inhibition studies. Include positive/negative controls and triplicate sampling to minimize variability. Validate assays with orthogonal methods (e.g., flow cytometry for apoptosis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects across different experimental models?

Methodological Answer: Conduct triangulation by integrating data from in vitro, in vivo, and computational models (e.g., molecular docking). Compare results across species, cell lines, and dosing regimens. Use meta-analysis to identify confounding variables (e.g., solvent interactions, assay sensitivity) . Iterative re-testing under standardized conditions is critical .

Q. What experimental design principles should guide mechanistic studies of this compound’s molecular targets?

Methodological Answer: Apply the PICO framework to define Population (specific cell types), Intervention (this compound concentration), Comparison (vehicle controls), and Outcomes (pathway activation). Use CRISPR knockouts or siRNA silencing to validate target specificity. Combine transcriptomic (RNA-seq) and proteomic (LC-MS) profiling for multi-omics validation .

Q. How can researchers address variability in this compound’s pharmacokinetic data between animal models and human trials?

Methodological Answer: Implement physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate models with human hepatocyte assays and microdosing trials. Include covariates like protein binding and metabolic enzyme polymorphisms in statistical analyses .

Methodological and Analytical Considerations

Q. What strategies enhance the validity of qualitative data in this compound’s toxicity studies?

Methodological Answer: Use triangulation by combining histopathological observations, biomarker quantification (e.g., ALT/AST levels), and behavioral endpoints. Employ blinded analysis by multiple investigators to reduce bias. Cross-check findings with toxicity databases (e.g., TOXNET) .

Q. How should researchers integrate quantitative and qualitative data in this compound’s efficacy studies?

Methodological Answer: Adopt mixed-methods frameworks, such as concurrent nested designs. For example, pair survival rate statistics (quantitative) with histological scoring (qualitative). Use joint displays to map qualitative themes onto quantitative trends .

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response) with bootstrapping to estimate EC50/IC50 values. Use ANOVA with post-hoc corrections for multi-group comparisons. Report effect sizes and confidence intervals to contextualize significance .

Ethical and Reporting Standards

Q. How can researchers ensure ethical rigor in this compound’s preclinical studies involving animal models?

Methodological Answer: Adhere to ARRIVE guidelines for experimental animal reporting. Justify sample sizes using power analysis and minimize suffering through humane endpoints. Include ethics committee approval details and randomization protocols in manuscripts .

Q. What reporting standards are critical for this compound’s structural characterization in peer-reviewed journals?

Methodological Answer: Follow IUPAC guidelines for compound naming and spectral data presentation. Provide raw NMR/HPLC files as supplementary material. Use standardized figure formats with labeled axes, error bars, and statistical annotations .

Replication and Transparency

Q. How can researchers improve the replicability of this compound’s reported synthetic yields?

Methodological Answer: Publish step-by-step synthetic protocols with troubleshooting notes (e.g., inert atmosphere requirements, exothermic reaction controls). Share batch-specific analytics (e.g., HPLC chromatograms) and raw spectral data in open-access repositories .

Q. What steps mitigate bias in this compound’s in vivo efficacy studies?

Methodological Answer: Implement blinding during data collection and analysis. Use automated behavioral tracking systems to reduce observer bias. Pre-register study protocols on platforms like OSF to align hypotheses with methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.